molecular formula C7H13N3S B1581234 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 50608-12-3

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1581234
CAS No.: 50608-12-3
M. Wt: 171.27 g/mol
InChI Key: UMEJBYJALNGUQF-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Analysis

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine is systematically named to reflect its heterocyclic structure and substituents. The core 1,3,4-thiadiazole ring is numbered such that sulfur occupies position 1, and nitrogen atoms are at positions 3 and 4. The substituents are assigned based on priority:

  • Position 2 : A methylamino group (-NHCH₃) attached to the nitrogen at position 2.
  • Position 5 : A tert-butyl group (-C(CH₃)₃) attached to the carbon at position 5.

The CAS Registry Number 50608-12-3 and European Community Number (EC) 256-651-8 uniquely identify this compound. Synonyms include This compound and 2-(tert-Butyl)-5-methylamino-1,3,4-thiadiazole.

Key Identifiers
Property Value Source
Molecular Formula C₇H₁₃N₃S
Molecular Weight 171.27 g/mol
CAS Number 50608-12-3
EC Number 256-651-8

Molecular Geometry and Bonding Patterns

The 1,3,4-thiadiazole ring is a five-membered heterocycle with alternating single and double bonds. Computational studies (DFT/B3LYP) reveal:

  • Bond Lengths :
    • C-N : ~1.38–1.41 Å (position-dependent).
    • C-S : ~1.82–1.85 Å (position 1 sulfur).
  • Ring Planarity : The thiadiazole ring exhibits near-planar geometry, with deviations <0.1 Å from the least-squares plane, attributed to conjugation and resonance.

The tert-butyl group at position 5 adopts a staggered conformation to minimize steric strain, while the N-methyl group at position 2 is oriented perpendicular to the ring plane.

Bond Lengths in 1,3,4-Thiadiazole Derivatives
Bond Type Length (Å) Position Source
C-N 1.38–1.41 Ring
C-S 1.82–

Properties

IUPAC Name

5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-7(2,3)5-9-10-6(8-4)11-5/h1-4H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEJBYJALNGUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068561
Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl-
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Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50608-12-3
Record name 5-(1,1-Dimethylethyl)-N-methyl-1,3,4-thiadiazol-2-amine
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Record name 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine
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Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl-
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Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl-
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Record name 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine
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Record name 5-TERT-BUTYL-N-METHYL-1,3,4-THIADIAZOL-2-AMINE
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Preparation Methods

Laboratory Synthesis

The synthesis of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine typically proceeds via the following key steps:

  • Formation of 5-tert-butyl-1,3,4-thiadiazol-2-thiol intermediate:
    The initial step involves the condensation of tert-butylamine with thiosemicarbazide under acidic conditions. This reaction yields the thiadiazol-2-thiol intermediate, which is crucial for subsequent functionalization.

  • Methylation of the thiol group:
    The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate. This step converts the thiol group into the N-methyl amine, yielding the target compound.

  • Reaction conditions:
    These reactions are generally carried out in inert organic solvents, with temperature control (e.g., reflux conditions around 80–90°C) to optimize reaction rates and minimize side products.

This synthetic route is well-documented for laboratory-scale preparations and provides a reliable pathway to the target compound with good yield and purity.

Industrial-Scale Synthesis

Industrial production methods mirror the laboratory synthesis but are adapted for scale-up:

  • Optimization of parameters:
    Reaction temperature, pressure, and time are carefully controlled to maximize yield and purity. Automated reactors may be used for precise control.

  • Use of efficient dewatering agents and solvents:
    Organic solvents inert to reactants are chosen, and dewatering agents such as sulfur oxychloride or chlorsulfonic acid facilitate condensation and dehydration reactions.

  • Work-up and purification:
    After reaction completion, aqueous alkali is used to adjust pH and separate organic layers. Organic solvents are recovered by distillation to obtain the purified product.

These methods ensure reproducibility and cost-effectiveness at scale.

Detailed Research Findings and Reaction Mechanisms

Key Intermediate Synthesis (From Tebuthiuron Patent Insight)

A closely related compound, 2-methylamino-5-tert-butyl-1,3,4-thiadiazole, serves as a key intermediate in the synthesis of tebuthiuron and shares structural similarity with this compound. The synthesis involves:

  • Reacting 4-methyl-3-thiosemicarbazide with trimethylacetyl chloride in 1,2-dichloroethane at 80°C.
  • Refluxing with acetic anhydride or acetyl chloride as dehydrating agents.
  • Neutralizing with aqueous sodium hydroxide to pH 6–10.
  • Isolating the product by organic extraction and solvent recovery.

Yields reported are high (approximately 95%), with relative purity around 82–95% depending on conditions.

Reaction Pathways and Mechanistic Insights

  • Condensation and cyclization:
    The reaction of thiosemicarbazide derivatives with acyl chlorides under acidic conditions leads to cyclization forming the 1,3,4-thiadiazole ring.

  • Dehydration:
    Dehydrating agents promote ring closure by removing water molecules formed during condensation.

  • Methylation:
    The nucleophilic substitution of the thiol hydrogen by methyl iodide results in the N-methylated product.

Computational studies such as Density Functional Theory (DFT) have been used to model transition states and intermediate stability in similar thiadiazole syntheses, which aids in optimizing reaction conditions and understanding mechanistic pathways.

Comparative Data Table of Preparation Methods

Step Laboratory Synthesis Industrial Synthesis Key Parameters & Notes
Starting materials tert-Butylamine, thiosemicarbazide Same as laboratory Purity >99% recommended
Solvent Inert organic solvents (e.g., dichloromethane, 1,2-dichloroethane) Scaled volumes of inert solvents Solvent recovery by distillation
Temperature Reflux at 80–90°C Controlled 80–160°C Temperature affects yield and purity
Dehydrating agents Acetic anhydride, acetyl chloride Sulfur oxychloride, chlorsulfonic acid, oleum Choice affects reaction rate and side products
Methylation reagent Methyl iodide, potassium carbonate Same Base facilitates methylation
Reaction time 2–4 hours Optimized for scale (may vary) Longer times may increase yield but risk side reactions
Yield 80–95% 90–96% High yields achievable with optimized conditions
Purification Extraction, recrystallization Extraction, distillation, crystallization Industrial methods emphasize solvent recovery

Notes on Optimization and Quality Control

  • Ultrasound-assisted synthesis has been reported to enhance reaction efficiency and reduce side products in analogous thiadiazole derivatives, suggesting potential for improved synthesis of this compound.

  • Automated reactors enable precise control of stoichiometry, temperature, and reaction time, ensuring reproducibility and scalability.

  • Analytical monitoring using HPLC and NMR ensures product purity and confirms structural integrity.

  • pH control during work-up is critical to maximize extraction efficiency and product stability.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of various complex molecules, including:

  • Herbicides and Pesticides : The compound is a precursor in the synthesis of Tebuthiuron, a herbicide used in agriculture.
Compound Application
TebuthiuronHerbicide

Biology

The biological applications of this compound are noteworthy due to its antimicrobial and antifungal properties. Research indicates that derivatives of thiadiazole compounds exhibit significant activity against various pathogens.

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of bacteria and fungi effectively .
Pathogen Type Activity
BacteriaInhibition of growth
FungiAntifungal properties

Medicine

In medicinal chemistry, this compound has been explored for its potential anticancer activities. Various studies have reported its cytotoxic effects on different cancer cell lines.

  • Cytotoxic Properties : The compound has demonstrated dose-dependent inhibition against several cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
Cell Line IC50 (μg/mL)
HCT1163.29
MCF-70.28

Industry

The compound's applications extend to agrochemicals where it is utilized in developing herbicides and pesticides due to its herbicidal properties. Its ability to act as an effective herbicide makes it valuable for agricultural practices.

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the anticancer effects of various thiadiazole derivatives, including this compound. The research found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of thiadiazole derivatives revealed that compounds similar to this compound showed significant antibacterial activity against resistant strains of bacteria . This positions the compound as a potential candidate for addressing antibiotic resistance.

Comparison with Similar Compounds

5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Derivatives

  • Structure : The 5-position is substituted with an indole moiety instead of tert-butyl.
  • Activity : These compounds exhibit potent PIM2 kinase inhibition (pIC50: 4.157–8.222), critical for cancer cell survival and proliferation. Computational models (CoMFA and CoMSIA) reveal that hydrophobic indole substituents enhance binding affinity to the PIM2 active site .
  • Key Difference: The indole group provides π-π stacking interactions with aromatic residues in PIM2, which the tert-butyl group in the target compound cannot replicate. This may limit the latter’s kinase inhibitory activity unless compensatory substitutions are introduced.

N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives

  • Structure: A 4-chloroquinoline group replaces the tert-butyl moiety.
  • Activity: Demonstrated binding to SARS-CoV-2 main protease (6LU7) with docking scores ranging from -8.0 to -5.4 kcal/mol, comparable to the native ligand (-8.1 kcal/mol). The chloroquinoline group likely engages in halogen bonding and hydrophobic interactions .
  • Key Difference : The tert-butyl group’s lack of electronegative atoms may reduce polar interactions with viral proteases, suggesting the target compound may be less effective in antiviral applications without further optimization.

5-(p-Substituted Phenyl)-N-(3-(5-Nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine Derivatives

  • Structure : Includes a nitrofuran allylidene group and para-substituted phenyl ring.
  • Activity : Exhibits broad-spectrum antimicrobial activity, attributed to the nitro group’s electron-withdrawing effects and the phenyl ring’s hydrophobicity .
  • Key Difference : The tert-butyl group in the target compound may enhance lipid solubility but lacks the redox-active nitro group, which is critical for generating antimicrobial reactive oxygen species.

5-Benzyl-1,3,4-thiadiazol-2-amine

  • Structure : A benzyl group replaces the tert-butyl substituent.
  • Activity : Benzyl derivatives are explored for insecticidal and fungicidal properties due to their planar aromatic structure, which facilitates intercalation into biological membranes .

Structural and Functional Data Table

Compound Substituents (Position 5) N-Substituent Biological Target Activity Data Reference
5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine tert-butyl Methyl Not specified N/A
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Indole Variable PIM2 kinase pIC50: 4.157–8.222
5-(4-Chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine 4-Chloroquinoline Variable SARS-CoV-2 main protease Docking score: -8.0 to -5.4 kcal/mol
5-(p-Nitrophenyl)-1,3,4-thiadiazol-2-amine p-Nitrophenyl Nitrofuran Microbial enzymes Moderate to strong antimicrobial
5-Benzyl-1,3,4-thiadiazol-2-amine Benzyl Hydrogen Fungal/insect cell membranes Insecticidal, fungicidal

Biological Activity

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine (C7H13N3S) is a compound belonging to the thiadiazole family, notable for its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure with nitrogen and sulfur atoms. Its unique tert-butyl substitution enhances lipophilicity, potentially improving its biological activity compared to other thiadiazole derivatives. The molecular formula is C7H13N3S, and it is characterized by the following structural representation:

  • SMILES : CC(C)(C)C1=NN=C(S1)NC
  • InChI : InChI=1S/C7H13N3S/c1-7(2,3)5-9-10-6(8-4)11-5/h1-4H3,(H,8,10)

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that compounds containing the 1,3,4-thiadiazole moiety are effective against bacteria and fungi due to their ability to disrupt cellular processes.

Microorganism Activity Reference
E. coliInhibition observed
S. aureusModerate activity
C. albicansEffective antifungal

Anticancer Activity

Studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. The compound's mechanism involves interaction with specific enzymes and receptors that regulate cell growth and survival.

Case Study:

A study highlighted the compound's effectiveness in inhibiting cancer cell proliferation in vitro. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast)15Apoptosis induction
HeLa (cervical)12Cell cycle arrest

The biological activity of this compound is attributed to its ability to bind to various biomolecules, including enzymes and receptors. It may inhibit or activate these targets through competitive or allosteric interactions, leading to altered enzyme activity and disrupted cellular signaling pathways.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis of Derivatives : Various synthetic routes have been explored to modify the thiadiazole ring and improve efficacy against specific targets.
  • Biological Evaluation : These derivatives have undergone extensive biological testing to assess their antimicrobial and anticancer properties.

Q & A

Synthesis & Optimization

Basic : How can researchers optimize the synthesis of 5-<i>tert</i>-Butyl-<i>N</i>-methyl-1,3,4-thiadiazol-2-amine to improve yield and purity? Methodological Answer :

  • Use ultrasound-assisted synthesis to enhance reaction efficiency and reduce side products, as demonstrated for analogous thiadiazol-2-amine derivatives .
  • Optimize reflux conditions (e.g., 90°C for 3 hours under POCl3 catalysis) based on protocols for structurally related 1,3,4-thiadiazoles .
  • Employ automated reactors for precise control of parameters like temperature and stoichiometry, ensuring reproducibility for scaled-up synthesis .

Advanced : What computational methods are employed to model reaction pathways and intermediate stability in the synthesis of this compound? Methodological Answer :

  • Perform density functional theory (DFT) calculations to evaluate transition-state energies and intermediate stability, as applied to similar thiadiazole syntheses .
  • Compare computational results (e.g., bond dissociation energies) with experimental data (e.g., HPLC purity profiles) to validate reaction mechanisms .

Structural Characterization

Basic : What spectroscopic techniques are most effective for characterizing 5-<i>tert</i>-Butyl-<i>N</i>-methyl-1,3,4-thiadiazol-2-amine? Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., tert-butyl group at position 5, methylamine at position 2) .
  • HRMS : Verify molecular weight (e.g., C7H12N3S, theoretical MW: 170.25 g/mol) .

Advanced : How do crystallographic studies resolve ambiguities in molecular conformation and non-covalent interactions? Methodological Answer :

  • Use single-crystal X-ray diffraction to determine dihedral angles between thiadiazole and substituent groups (e.g., 18.2°–30.3° for pyridyl analogs), revealing steric effects of the tert-butyl group .
  • Analyze hydrogen-bonding networks (e.g., N–H···N interactions) to predict solubility and stability .

Biological Activity

Basic : What in vitro assays are suitable for preliminary screening of biological activity? Methodological Answer :

  • Antimicrobial assays : Use agar diffusion methods against Gram-positive/negative bacteria, as applied to thiadiazole derivatives with tert-butyl substituents .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC50 values for structure-activity comparisons .

Advanced : How can researchers investigate target-specific interactions, such as enzyme inhibition or receptor binding? Methodological Answer :

  • Conduct molecular docking with enzymes like thymidylate synthase, leveraging crystallographic data (e.g., PDB IDs) to model binding affinities .
  • Use surface plasmon resonance (SPR) to quantify binding kinetics with biological targets, correlating with substituent electronic properties .

Structure-Activity Relationships (SAR)

Basic : How does the tert-butyl group influence physicochemical properties and bioactivity? Methodological Answer :

  • Compare log<i>P</i> values (e.g., tert-butyl increases hydrophobicity vs. methyl analogs) to predict membrane permeability .
  • Evaluate steric effects on enzyme binding using analogs with varying alkyl substituents (e.g., isopropyl vs. tert-butyl) .

Advanced : What hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can elucidate electronic contributions to activity? Methodological Answer :

  • Apply QM/MM simulations to map electron density around the thiadiazole ring, identifying reactive sites for electrophilic attack .
  • Correlate HOMO-LUMO gaps (from DFT) with redox-mediated biological activities (e.g., ROS generation) .

Analytical & Stability Studies

Basic : Which analytical methods are recommended for purity assessment and degradation profiling? Methodological Answer :

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients to resolve degradation products (e.g., sulfoxides from oxidation) .
  • TGA/DSC : Assess thermal stability (e.g., decomposition above 200°C) for storage and formulation guidelines .

Advanced : How can hyphenated techniques (e.g., LC-MS/MS) resolve contradictions between solubility and activity data? Methodological Answer :

  • Pair LC-MS/MS with solubility assays to detect aggregation or protein-binding effects that reduce bioavailability .
  • Use molecular dynamics (MD) simulations to model solvent interactions and predict dissolution rates .

Data Contradictions & Reproducibility

Advanced : How should researchers address discrepancies between computational predictions and experimental bioactivity data? Methodological Answer :

  • Re-optimize force field parameters (e.g., partial charges for sulfur atoms) to improve docking accuracy .
  • Validate findings with free-energy perturbation (FEP) calculations, which account for solvation and entropy effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.